
2-(3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a phenoxy group substituted with two methyl groups at the 3 and 5 positions, and an acetamide group linked to a furan-2-ylmethyl moiety
Vorbereitungsmethoden
The synthesis of 2-(3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethylphenol and furan-2-carboxaldehyde.
Formation of Intermediate: The 3,5-dimethylphenol is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(3,5-dimethylphenoxy)acetyl chloride.
Amidation Reaction: The intermediate is then reacted with furan-2-ylmethylamine to yield the final product, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.
Analyse Chemischer Reaktionen
2-(3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce new substituents on the aromatic ring.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.
Wissenschaftliche Forschungsanwendungen
2-(3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-(3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets involved depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
2-(3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide can be compared with other similar compounds, such as:
2-(3,5-dimethylphenoxy)-N-(pyridin-2-ylmethyl)acetamide: This compound has a pyridine ring instead of a furan ring, which may result in different chemical and biological properties.
2-(3,5-dimethylphenoxy)-N-(thiophen-2-ylmethyl)acetamide:
2-(3,5-dimethylphenoxy)-N-(benzyl)acetamide: The benzyl group provides different steric and electronic effects compared to the furan-2-ylmethyl group.
Eigenschaften
Molekularformel |
C15H17NO3 |
|---|---|
Molekulargewicht |
259.30 g/mol |
IUPAC-Name |
2-(3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C15H17NO3/c1-11-6-12(2)8-14(7-11)19-10-15(17)16-9-13-4-3-5-18-13/h3-8H,9-10H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
MWQWVIRHCMHSMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)OCC(=O)NCC2=CC=CO2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



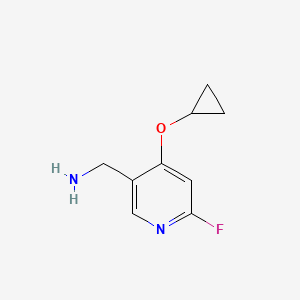
![5-(Trifluoromethyl)benzo[D]oxazole-2-carboxylic acid](/img/structure/B14804004.png)
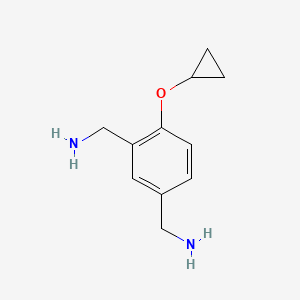

![N-benzyl-4-(2-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]carbamothioyl}hydrazinyl)-4-oxobutanamide](/img/structure/B14804020.png)
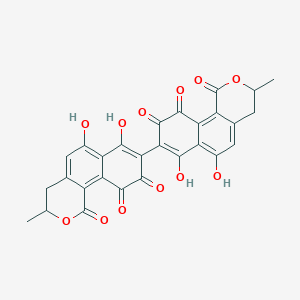
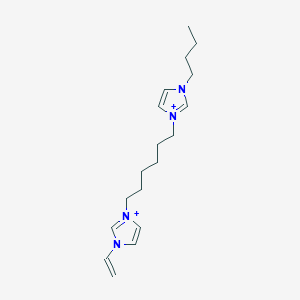

![(2R,13R,14R,20S)-19-(furan-3-yl)-11-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docos-10-ene-5,12,17-trione](/img/structure/B14804042.png)
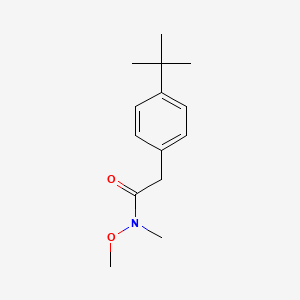
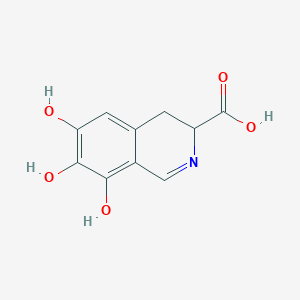
![3,5-dichloro-N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]aniline](/img/structure/B14804056.png)
![2-(4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]methoxy]phenyl)-N'-hydroxyethanimidamide](/img/structure/B14804072.png)
